(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone
Description
Properties
IUPAC Name |
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c17-16-14(10-3-1-2-4-13(10)21-16)15(18)9-5-6-11-12(7-9)20-8-19-11/h5-7H,1-4,8,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHZYFJRHHNQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone , often referred to as T-62 in research contexts, is a chemically diverse molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological characterization, and pharmacological implications based on available literature.
Chemical Structure and Properties
The molecular formula of T-62 is with a molecular weight of approximately 273.35 g/mol. The structure features a benzo[b]thiophene core linked to a benzo[d][1,3]dioxole moiety through a methanone group.
Synthesis
T-62 can be synthesized through various chemical pathways involving the condensation of appropriate precursors. The synthesis often involves the formation of the thiophene ring followed by functionalization to introduce the amino and dioxole groups.
Research indicates that T-62 acts as an adenosine A1 receptor allosteric enhancer . This receptor is implicated in various physiological processes including modulation of neurotransmitter release and cardioprotection. T-62 has shown biological properties similar to those of PD 81,723, a reference compound for A1 receptor modulation .
Pharmacological Studies
- Neuropharmacology : T-62 has been investigated for its effects on neurological conditions such as Postherpetic Neuralgia . Trials have demonstrated its efficacy in reducing pain associated with this condition .
- Binding Affinity : Saturation binding experiments have revealed that T-62 binds specifically to an allosteric site on the A1 receptor. This binding enhances receptor activity without directly activating the receptor itself .
- Comparative Studies : In comparative studies with other compounds, T-62 exhibited enhanced potency and selectivity towards the A1 receptor compared to traditional agonists and antagonists .
Case Studies
A notable study involved testing T-62 in animal models to evaluate its analgesic properties. The results indicated a significant reduction in pain response compared to control groups, supporting its potential use in pain management therapies.
| Study | Model | Findings |
|---|---|---|
| Study 1 | Animal model of Postherpetic Neuralgia | Significant pain reduction observed with T-62 treatment |
| Study 2 | In vitro binding assays | High affinity for A1 receptor; allosteric modulation confirmed |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
a) Tetrahydrobenzo[b]thiophene Derivatives
- (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(thien-2-yl)methanone (29462-24-6) Key Difference: Replacement of benzo[d][1,3]dioxol-5-yl with a thiophene ring. Application: Used in synthetic intermediates for heterocyclic expansions (e.g., pyrano-thiazoles) .
- PD 81,723: (2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone Key Difference: Incorporation of a 3-(trifluoromethyl)phenyl group and methyl substituents on the thiophene ring. Impact: Enhanced allosteric modulation of adenosine A1 receptors (19-fold leftward shift in agonist efficacy) due to increased lipophilicity and receptor binding stability . SAR Insight: The 4-position alkylation on the thiophene ring and electron-withdrawing substituents (e.g., CF3) on the aryl group optimize activity .
b) Fully Aromatic Benzo[b]thiophene Analogs
- 1-Benzo[b]thiophen-2-yl-ethanone Derivatives Key Difference: Fully aromatic benzo[b]thiophene core without tetrahydro saturation. Impact: Higher planarity increases π-π stacking but reduces metabolic stability. Derivatives like ethyl 2-(2-imino-4-oxothiazolidin-5-yl)acetamido analogs show antimicrobial activity but lower CNS penetration .
Substituent Variations on the Aryl Methanone Group
Key Trends :
Functional Group Interactions
- 2-Amino Group: Essential for allosteric enhancement of adenosine A1 receptors. Hydrogen bonding between the amino group and carbonyl oxygen stabilizes the active conformation .
- Keto Carbonyl : Critical for maintaining the planar aroyl configuration, enabling π-stacking with receptor residues. Replacement with ester or amide groups abolishes activity .
Research Findings and Pharmacological Profiles
Adenosine A1 Receptor Modulation
- The benzo[d][1,3]dioxole group may improve blood-brain barrier penetration compared to PD 81,723 .
- PD 81,723 : Reduces cyclic AMP accumulation by 55% in FRTL-5 cells and slows agonist dissociation (t1/2 increased 2–3 fold), indicating prolonged receptor activation .
Q & A
Q. Advanced
- Substituent variation : Modify the benzo[d][1,3]dioxole moiety (e.g., replace methoxy groups with halogens or electron-withdrawing groups) to assess impact on bioavailability and target binding .
- Bioisosteric replacement : Substitute the tetrahydrobenzo[b]thiophene core with indole or pyrazole rings to explore scaffold flexibility .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like cyclooxygenase-2 (COX-2) or kinases .
What strategies mitigate stability issues during long-term storage of this compound?
Q. Basic
- Storage conditions : Protect from light and moisture; store at –20°C in amber vials under inert gas (N) .
- Stability assays : Monitor degradation via HPLC at regular intervals (e.g., 0, 3, 6 months) using a C18 column and acetonitrile/water mobile phase .
How can computational methods predict the pharmacokinetic properties of this compound?
Q. Advanced
- ADME prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier permeability .
- Metabolic stability : Simulate cytochrome P450 metabolism using Schrödinger’s MetaSite to identify vulnerable sites for oxidative degradation .
What experimental designs address low yield in scale-up synthesis?
Q. Advanced
- DoE (Design of Experiments) : Vary parameters like solvent polarity (switch from 1,4-dioxane to ethanol), catalyst loading, and reaction time to identify optimal conditions .
- Flow chemistry : Improve heat/mass transfer for exothermic steps, reducing side-product formation .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield (e.g., 80% yield at 100°C for 15 minutes) .
How should researchers contextualize contradictory biological activity data across studies?
Q. Advanced
- Assay variability : Normalize data to cell line-specific viability (e.g., HepG2 vs. MCF-7) and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .
- Theoretical alignment : Link results to established targets (e.g., NF-κB inhibition for anti-inflammatory activity) using pathway enrichment analysis .
What green chemistry approaches can replace traditional solvents in the synthesis of this compound?
Q. Advanced
- Solvent substitution : Replace 1,4-dioxane (toxic) with cyclopentyl methyl ether (CPME) or 2-methyl-THF, which have lower environmental impact .
- Catalyst recycling : Immobilize triethylamine on silica gel to reduce waste .
How can researchers integrate this compound into a broader theoretical framework for drug discovery?
Q. Advanced
- Target identification : Use Chemoproteomics (e.g., activity-based protein profiling) to map interactions with disease-relevant enzymes .
- Polypharmacology : Explore off-target effects via kinase inhibitor profiling (e.g., Eurofins KinaseProfiler™) to identify secondary therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
